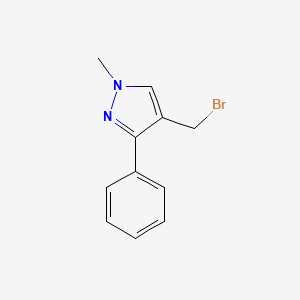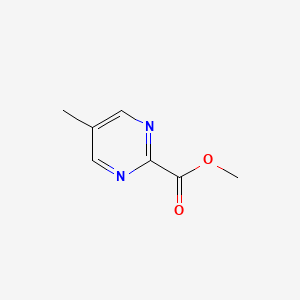
1-(1-ベンジルピロリジン-3-イル)-1H-ピラゾール-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring fused with a pyrrolidine moiety, which is further substituted with a benzyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
科学的研究の応用
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
準備方法
The synthesis of 1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Benzylation: The pyrrolidine ring is then benzylated using benzyl halides under basic conditions to introduce the benzyl group.
Pyrazole Formation: The final step involves the formation of the pyrazole ring through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include substituted pyrazoles, pyrrolidines, and benzyl derivatives.
作用機序
The mechanism of action of 1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the activation or inhibition of signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(1-Benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Benzylpyrrolidin-3-yl-methanol: This compound features a hydroxyl group instead of the pyrazole ring, leading to different chemical reactivity and biological activity.
2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride: This compound has an ethylamine side chain, which affects its pharmacokinetic properties and potential therapeutic applications.
1-(1-Benzylpyrrolidin-3-yl)piperazine: The presence of a piperazine ring introduces additional binding sites and alters the compound’s interaction with biological targets.
The uniqueness of 1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine lies in its combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
特性
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-14-6-8-16-18(14)13-7-9-17(11-13)10-12-4-2-1-3-5-12/h1-6,8,13H,7,9-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEMWNOPCGJGPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=CC=N2)N)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)

![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)






